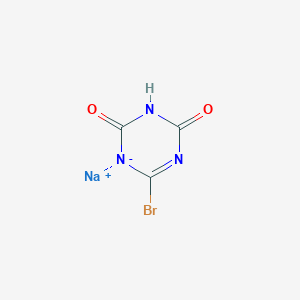
Bromoisocyanuric Acid Monosodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoisocyanuric Acid Monosodium Salt is a chemical compound with the molecular formula C3HBrN3NaO3. It is commonly used as a brominating agent in organic synthesis due to its ability to introduce bromine atoms into various substrates. This compound is known for its stability and effectiveness in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoisocyanuric Acid Monosodium Salt can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving isocyanuric acid in water.
- Adding sodium hydroxide to the solution to form the sodium salt of isocyanuric acid.
- Introducing bromine to the solution to achieve bromination.
The reaction is usually carried out at low temperatures to control the rate of bromination and to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
- Continuous feeding of isocyanuric acid and sodium hydroxide into a reactor.
- Controlled addition of bromine to the reactor.
- Efficient cooling systems to maintain the desired reaction temperature.
- Filtration and purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromoisocyanuric Acid Monosodium Salt undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Substitution: It is commonly used in electrophilic substitution reactions to introduce bromine atoms into aromatic compounds.
Common Reagents and Conditions
Oxidation Reactions: Typically carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Often performed in acidic or neutral conditions, with the compound acting as the brominating agent.
Major Products Formed
Brominated Aromatic Compounds: These are the primary products formed when this compound is used in substitution reactions with aromatic substrates.
Oxidized Products: Formed when the compound is used as an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
Bromoisocyanuric Acid Monosodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a brominating agent in organic synthesis to introduce bromine atoms into various molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism by which Bromoisocyanuric Acid Monosodium Salt exerts its effects involves the release of bromine atoms. These bromine atoms can then participate in various chemical reactions, such as:
Electrophilic Substitution: Bromine atoms act as electrophiles, attacking electron-rich sites on aromatic compounds.
Oxidation: Bromine atoms can oxidize certain substrates, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorine-based Isocyanurates: Such as Trichloroisocyanuric Acid and Dichloroisocyanuric Acid.
Other Brominating Agents: Such as N-Bromosuccinimide and Bromine.
Uniqueness
Bromoisocyanuric Acid Monosodium Salt is unique due to its stability and effectiveness as a brominating agent. Unlike some other brominating agents, it provides controlled bromination with minimal side reactions. Additionally, its sodium salt form enhances its solubility in water, making it easier to handle in various reactions.
Eigenschaften
Molekularformel |
C3HBrN3NaO2 |
|---|---|
Molekulargewicht |
213.95 g/mol |
IUPAC-Name |
sodium;6-bromo-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dione |
InChI |
InChI=1S/C3H2BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
SRUQAUMZABEGJF-UHFFFAOYSA-M |
Kanonische SMILES |
C1(=O)NC(=O)N=C([N-]1)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)

diphenylsilane](/img/structure/B12515617.png)
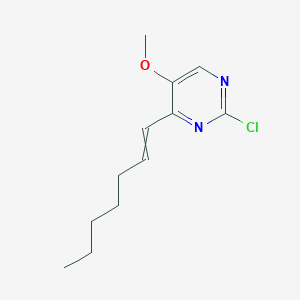
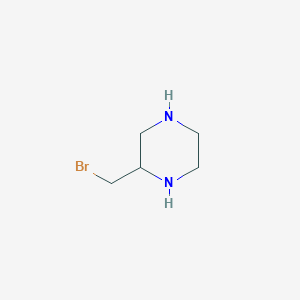
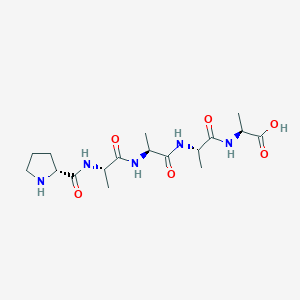
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
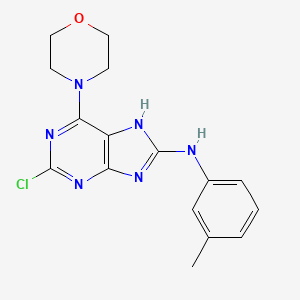
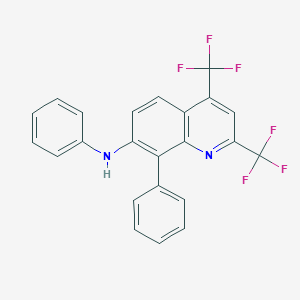
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
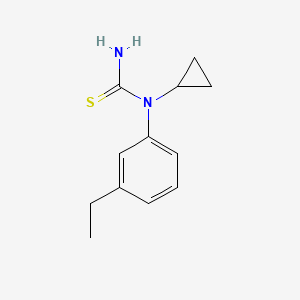


![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
